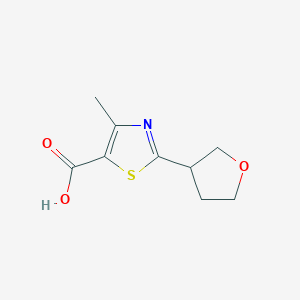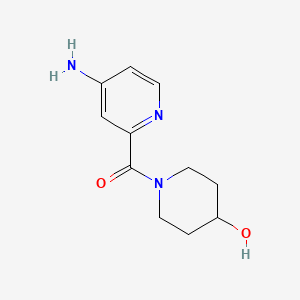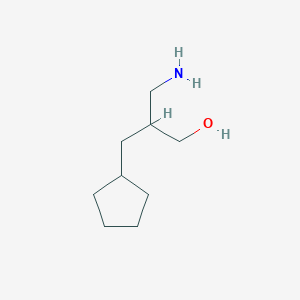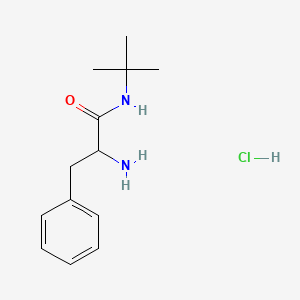
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
Descripción general
Descripción
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the CAS Number: 1250820-34-8 . It has a molecular weight of 210.24 and its IUPAC name is N-ethyl-2,2,2-trifluoro-N-(3-pyrrolidinylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
Substituent Effects in Catalysis
A study by Zai et al. (2012) investigated the effects of various substituents, including pyridine-amine complexes, on ethylene polymerization. They found that the introduction of bulky aryls onto the pyridine moiety on amine pyridine nickel leads to a significant decrease in the activity and molecular weight of polyethylene.
Ortho C-H Bond Activation in Aromatic Amides
Research by Inoue et al. (2009) demonstrated the carbonylation of ortho C-H bonds in aromatic amides, where the pyridin-2-ylmethylamino moiety functions as a bidentate directing group. This study highlighted the importance of specific functional groups in facilitating reactions.
Tether Catalysis in Heterocycle Synthesis
A study by Li et al. (2019) focused on the synthesis of pyridin-2-ylmethyl-substituted heterocycles, including pyrroles, pyridines, and quinolones. They developed a multi-component tether catalysis one-pot protocol, demonstrating the versatility of pyridin-2-ylmethyl groups in synthesizing complex molecules.
Structural Studies in Organic Chemistry
The work of Pryadeina et al. (2007) examined the condensation reactions involving ethyl 3-polyfluoroalkyl-3-oxopropionates and various amines, including pyrrolidine derivatives. This research contributes to understanding the structural aspects of fluoroalkyl-amine compounds.
Magnetic Properties of Dy(III) Complexes
Peng et al. (2016) synthesized Dy(III) compounds using tripodal ligands with a central tertiary amine bearing pyridyl and alkoxy arms, including pyridin-2-ylmethylamino-ethanol. They explored how small variations in the ligand field can significantly influence the magnetic properties of these complexes.
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Propiedades
IUPAC Name |
N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSNCJULLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)


![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)


methylamine](/img/structure/B1527494.png)





